6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid
Overview
Description
“6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 2138071-47-1 . It has a molecular weight of 168.24 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.It is stored at room temperature . Unfortunately, other specific physical and chemical properties are not available in the current data.
Scientific Research Applications
Stereochemical Analysis
The synthesis and stereochemical analysis of compounds related to 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid have provided insights into the absolute configurations of chiral spiro[3.3]heptane compounds. For instance, the enantioresolution of 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, was achieved using specific chiral probes, and its S absolute configuration was determined through X-ray crystallography and chemical correlation methods. This research highlights the utility of such compounds in understanding stereochemical properties and chiral resolutions in organic chemistry (Murai et al., 2000).
Chiral Resolution Techniques
The use of chiral probes like (1S,2R,4R)-(−)-2,10-Camphorsultam has been demonstrated to be effective for the optical resolution and determination of the absolute stereochemistry of carboxylic acids, including analogs of this compound. These techniques are crucial for the development of enantioselective syntheses and for the study of stereochemical relationships in organic compounds (N. Harada et al., 1993).
Amino Acid Analogues Synthesis
Research into the synthesis of sterically constrained amino acids has led to the development of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are related to this compound. These novel amino acids contribute to the field of biochemistry and drug design by offering new scaffolds for chemical synthesis and molecular interaction studies (D. Radchenko et al., 2010).
NMR Spectroscopy and Conformational Studies
The analysis of NMR spectra of spiro[3.3]heptane derivatives, including those related to this compound, has provided valuable information on the conformational properties and structural dynamics of these compounds. Such studies are essential for understanding the physical and chemical properties of spirocyclic compounds and their potential applications in materials science and molecular engineering (A. J. D. Hoog et al., 1974).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules, among others. More research is needed to understand these influences in detail.
Biochemical Analysis
Biochemical Properties
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid plays a role in various biochemical reactions due to its structural properties. It interacts with enzymes such as carboxylesterases, which catalyze the hydrolysis of ester bonds. This interaction is facilitated by the carboxylic acid group, which serves as a substrate for the enzyme. Additionally, this compound can bind to proteins involved in cellular signaling pathways, potentially influencing their activity and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound may enhance or inhibit the expression of specific genes involved in metabolic pathways, thereby affecting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of carboxylesterases by binding to their active sites, preventing the hydrolysis of ester bonds. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Toxic or adverse effects may occur at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by carboxylesterases, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, this compound may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .
Properties
IUPAC Name |
2,2-dimethylspiro[3.3]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZYQEZFXKGUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138071-47-1 | |
Record name | 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.